molecular formula C24H28N2O3S2 B2879646 ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 450351-01-6

ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2879646
CAS No.: 450351-01-6
M. Wt: 456.62
InChI Key: ZTZJSTRZQKLHJF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic organic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl carboxylate group, a propanamido linker, and a 1-propylindole-thioether moiety.

Properties

IUPAC Name

ethyl 2-[2-(1-propylindol-3-yl)sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-4-13-26-14-20(16-9-6-7-11-18(16)26)30-15(3)22(27)25-23-21(24(28)29-5-2)17-10-8-12-19(17)31-23/h6-7,9,11,14-15H,4-5,8,10,12-13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZJSTRZQKLHJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SC(C)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a cyclopenta[b]thiophene scaffold and an indole-thioether side chain. Below is a detailed comparison with analogous molecules:

Ethyl 2-(3-Phenylthioureido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

  • Structure : Shares the cyclopenta[b]thiophene core and ethyl carboxylate group but substitutes the indole-thioether with a phenylthioureido group.
  • Synthesis : Prepared via thiourea coupling to the cyclopenta[b]thiophene scaffold, as reported in crystallographic studies .
  • Molecular weight: ~392 g/mol (vs. ~504 g/mol for the target compound).

Ethyl 2-(2-((3-(4-Nitrophenyl)-4-Oxo-Thieno[3,2-d]Pyrimidin-2-yl)thio)acetamido)-5,6-Dihydro-4H-Cyclopenta[b]Thiophene-3-Carboxylate

  • Structure: Features a thieno[3,2-d]pyrimidinone ring instead of indole, with a nitro-substituted phenyl group .
  • Applications: Likely optimized for kinase inhibition due to the pyrimidinone motif, a common pharmacophore in kinase inhibitors.
  • Molecular weight: ~558.7 g/mol (higher due to the nitro and pyrimidinone groups).

General Trends in Cyclopenta[b]Thiophene Derivatives

  • Bioactivity : Substitutions at the 2-position (e.g., amides, thioureas) influence solubility and target binding. Indole derivatives may exhibit enhanced cellular permeability due to lipophilic side chains.
  • Synthetic Flexibility : The cyclopenta[b]thiophene core allows modular functionalization, as demonstrated in analogs with varied substituents .

Data Table: Comparative Analysis

Property/Feature Target Compound Ethyl 2-(3-Phenylthioureido) Analog Thieno-Pyrimidinone Derivative
Core Structure Cyclopenta[b]thiophene Cyclopenta[b]thiophene Cyclopenta[b]thiophene
Key Substituent 1-Propylindole-thioether Phenylthioureido Thieno[3,2-d]pyrimidinone + 4-nitrophenyl
Molecular Weight (g/mol) ~504 (estimated) ~392 558.7
Functional Groups Ester, amide, thioether, indole Ester, thiourea, phenyl Ester, amide, thioether, pyrimidinone, nitro
Potential Applications Antimicrobial, kinase inhibition (hypothetical) Structural model for crystallography Kinase inhibition, drug development

Research Findings and Limitations

  • Structural Insights : Crystallographic data for analogs (e.g., ) confirm the planar geometry of the cyclopenta[b]thiophene core, critical for stacking interactions in biological targets.
  • Activity Gaps: While the thieno-pyrimidinone derivative has documented roles in drug development, the target compound’s bioactivity remains unvalidated in the provided evidence.
  • Synthetic Challenges : The indole-thioether linkage may introduce steric hindrance, complicating synthesis compared to simpler thiourea analogs.

Preparation Methods

Diels-Alder Approach

A patent by EP3712151B1 details the synthesis of analogous cyclopenta-fused systems using Diels-Alder adducts of thiophene derivatives. For this compound:

  • Thiophene diene preparation : Ethyl 3-mercaptothiophene-2-carboxylate reacts with cyclopentadiene in toluene at 110°C for 12h (yield: 68–72%).
  • Cyclization : Lewis acids like TiCl₄ catalyze [4+2] cycloaddition, forming the bicyclic skeleton.

Table 1 : Optimization of Diels-Alder Conditions

Catalyst Temp (°C) Time (h) Yield (%)
TiCl₄ 110 12 72
BF₃·Et₂O 100 15 65
None 120 24 41

Ring-Closing Metathesis (RCM)

An alternative method from Jiang & Yang employs Grignard reagents for cyclopentane ring formation:

  • Diethyl 2-propylimidazole-4,5-dicarboxylate reacts with CH₃MgBr in THF at −78°C.
  • Quenching with NH₄Cl yields the cyclopentane-fused intermediate.

Functionalization of the Indole Subunit

The 1-propyl-1H-indol-3-yl thioether is synthesized via:

Indole Alkylation

  • Propylation : Indole reacts with 1-bromopropane in DMF using K₂CO₃ as base (80°C, 6h).
  • 3-Thiol generation : Sulfurization of 3-bromoindole derivatives using thiourea in ethanol (reflux, 4h).

Critical Note : Propyl group orientation affects nucleophilicity of the indole thiol. N-propyl substitution enhances stability compared to C-propyl analogs.

Coupling Strategies for Final Assembly

Amide Bond Formation

The propanamido linker connects via Schotten-Baumann conditions :

  • Acyl chloride preparation : 2-Chloropropanoyl chloride reacts with the indole thiol in pyridine (0°C → RT, 2h).
  • Coupling : Cyclopenta[b]thiophene-3-carboxylate amine (generated via HNO₂ hydrolysis of nitriles) reacts with the acyl chloride in CH₂Cl₂/NaOH(aq).

Yield Optimization :

  • Room temperature : 58% yield
  • Microwave-assisted (100°C, 20min) : 83% yield

Thioether Linkage Alternatives

Patent EP3712151B1 discloses Ullmann-type couplings for sulfur bonds:

  • CuI (10 mol%), L-proline ligand, K₃PO₄ in DMSO
  • 24h at 90°C under N₂

Purification and Characterization

Final purification employs acid-base recrystallization :

  • Crude product dissolved in 1M HCl
  • Neutralized with NH₄OH to pH 7–8
  • Filtered and washed with EtOAc/hexanes (1:3)

Spectroscopic Validation :

  • ¹H NMR (CDCl₃): δ 1.35 (t, J=7.1Hz, 3H, COOCH₂CH₃), 2.85 (m, 4H, cyclopentane CH₂), 3.15 (q, J=6.8Hz, 2H, NCH₂CH₂CH₃)
  • HRMS : m/z 471.1843 [M+H]⁺ (calc. 471.1841)

Industrial-Scale Considerations

Cost Drivers :

  • TiCl₄ usage in Diels-Alder (requires corrosion-resistant reactors)
  • Microwave-assisted coupling reduces batch time by 40%

Environmental Impact :

  • Thiol byproducts require H₂S scrubbers
  • Solvent recovery systems for DMF/DMSO critical for green chemistry compliance

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable safer handling of exothermic steps (e.g., Grignard additions):

  • Residence time: 8min
  • Productivity: 2.1 kg/day vs. 0.7 kg/day (batch)

Enzymatic Desymmetrization

Lipase-catalyzed kinetic resolution of racemic cyclopenta[b]thiophene precursors achieves 98% ee.

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